molecular formula C12H17FS2 B14435262 (5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol CAS No. 77180-50-8

(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol

Cat. No.: B14435262
CAS No.: 77180-50-8
M. Wt: 244.4 g/mol
InChI Key: LTVNSJDMACFFSF-UHFFFAOYSA-N
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Description

(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and two methanethiol groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

For example, the tert-butyl group can be introduced using tert-butyl chloride in the presence of a Lewis acid catalyst . The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide . The methanethiol groups can be introduced using thiolating agents such as methanethiol in the presence of a base .

Industrial Production Methods

Industrial production of (5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol may involve large-scale synthesis using similar methods as described above, but with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol involves its interaction with molecular targets through its functional groups. The thiol groups can form covalent bonds with proteins and other biomolecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. The tert-butyl group can provide steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (5-tert-Butyl-2-hydroxy-1,3-phenylene)dimethanethiol: Similar structure but with a hydroxyl group instead of a fluorine atom.

    (5-tert-Butyl-2-chloro-1,3-phenylene)dimethanethiol: Similar structure but with a chlorine atom instead of a fluorine atom.

    (5-tert-Butyl-2-bromo-1,3-phenylene)dimethanethiol: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity, stability, and binding affinity. The combination of the tert-butyl group, fluorine atom, and methanethiol groups makes this compound distinct from its analogs and provides it with unique characteristics that can be exploited in various applications.

Properties

CAS No.

77180-50-8

Molecular Formula

C12H17FS2

Molecular Weight

244.4 g/mol

IUPAC Name

[5-tert-butyl-2-fluoro-3-(sulfanylmethyl)phenyl]methanethiol

InChI

InChI=1S/C12H17FS2/c1-12(2,3)10-4-8(6-14)11(13)9(5-10)7-15/h4-5,14-15H,6-7H2,1-3H3

InChI Key

LTVNSJDMACFFSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)CS)F)CS

Origin of Product

United States

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